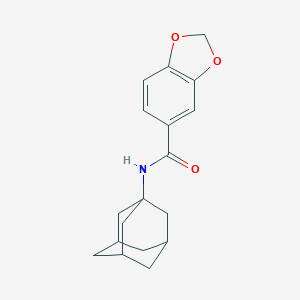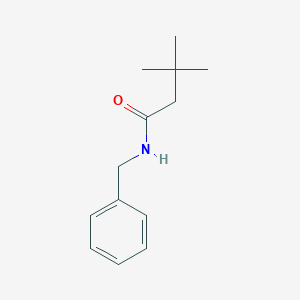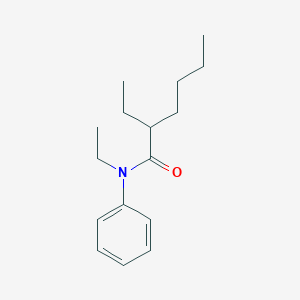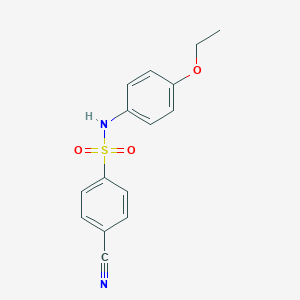
N-(3,4,5-Trimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4,5-Trimethylphenyl)acetamide, commonly known as TMA, is a chemical compound that belongs to the class of acetamides. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. TMA has been widely used in scientific research due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
TMA has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its antifungal, antibacterial, and anti-inflammatory properties. TMA has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, TMA has been used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of TMA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. TMA has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
TMA has been shown to have several biochemical and physiological effects. It has been reported to have antifungal and antibacterial activity against a wide range of microorganisms. TMA has also been shown to reduce inflammation in animal models of inflammation. In addition, TMA has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. TMA is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, TMA has some limitations for use in lab experiments. It has low water solubility, which may limit its use in certain experiments. In addition, TMA has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are several future directions for research on TMA. One direction is to further investigate its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the mechanism of action of TMA in more detail, which may provide insights into its potential therapeutic applications. Additionally, future research could focus on developing more efficient synthesis methods for TMA and exploring its potential use in other areas of research, such as organic synthesis and coordination chemistry.
Conclusion:
In conclusion, TMA is a chemical compound with unique properties and potential applications in various fields. It can be synthesized relatively easily and has been extensively studied for its antifungal, antibacterial, and anti-inflammatory properties. TMA has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. While TMA has several advantages for use in lab experiments, its limitations and safety in humans are not well understood. Future research on TMA could provide valuable insights into its potential therapeutic applications and contribute to the development of new treatments for various diseases.
Métodos De Síntesis
TMA can be synthesized by the reaction of 3,4,5-trimethylaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields TMA as the main product, which can be purified by recrystallization. The synthesis of TMA is relatively simple and can be carried out on a large scale.
Propiedades
Nombre del producto |
N-(3,4,5-Trimethylphenyl)acetamide |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
N-(3,4,5-trimethylphenyl)acetamide |
InChI |
InChI=1S/C11H15NO/c1-7-5-11(12-10(4)13)6-8(2)9(7)3/h5-6H,1-4H3,(H,12,13) |
Clave InChI |
AYPHGQFINZMFCT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C)C)NC(=O)C |
SMILES canónico |
CC1=CC(=CC(=C1C)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)










